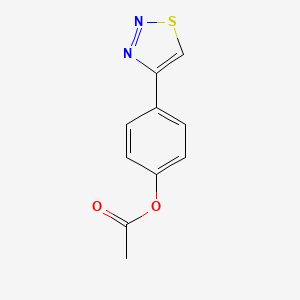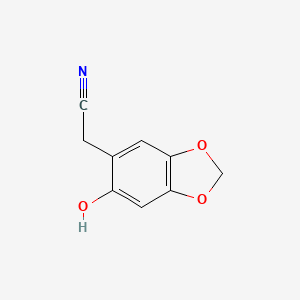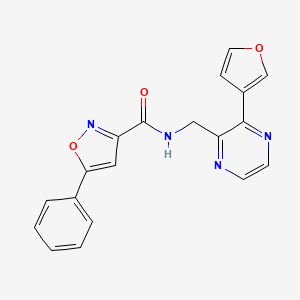![molecular formula C22H20N2O4SSi B2484001 10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 2195419-19-1](/img/structure/B2484001.png)
10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While direct studies on the synthesis of "10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone" were not identified, research on related phenanthroline derivatives provides insight into potential synthetic pathways. For example, 1,10-Phenanthroline-based frameworks have been synthesized through various methods, including hydrothermal synthesis for creating metal-organic frameworks and complexation with metals (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of phenanthroline derivatives is often characterized by X-ray diffraction, revealing coordination polymers with intricate bonding and geometrical arrangements. Studies such as those by Wang et al. (2008) detail the structural aspects of zinc complexes involving phenanthroline, indicating the diversity of molecular geometries achievable with phenanthroline ligands.
Chemical Reactions and Properties
Phenanthroline and its derivatives participate in a variety of chemical reactions, serving as ligands in coordination complexes with transition metals. These complexes exhibit a range of properties, from catalytic activity to luminescence. For example, coordination polymers have been synthesized to explore their luminescence properties, highlighting the versatility of phenanthroline-based compounds (Xiaoli Chen et al., 2017).
Physical Properties Analysis
The physical properties of phenanthroline derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in material science and chemistry. These properties are often determined using spectroscopic techniques and thermal analysis, providing insights into the stability and behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of phenanthroline derivatives in catalysis, organic electronics, and as sensors. For instance, the synthesis of naphthalenediimide derivatives shows potential applications in sensing due to their specific interactions with ions (Peiyang Gu et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Sensing Behavior : A related compound, a derivative of benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, was studied for its synthesis, physical properties, and anion sensing behavior. It demonstrated efficient sensing for fluoride ions in various solvents due to the presence of N H fragments in its backbone (Gu et al., 2016).
- Characterization and Photophysical Properties : Another study explored the synthesis and characterization of a naphthalene diimide-based chromophore with two-photon absorbing properties, highlighting the ability to fine-tune spectral properties through modification of the donor segments (Lin et al., 2010).
Electronic and Photovoltaic Applications
- Electron-Accepting Chromophores for Solar Devices : A related naphthalenediimide-based compound was utilized as a non-fullerene electron acceptor in solution-processable bulk-heterojunction devices, demonstrating high thermal and photochemical stability, suitable energy levels, and a power conversion efficiency of 1.16% (Gupta et al., 2015).
- Organic Phototransistors and Photovoltaics : Compounds with a core structure similar to benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone were investigated for their application in organic phototransistors and photovoltaic devices. These studies emphasize the potential of such compounds in electronic and energy-related applications (Cho et al., 2023).
Miscellaneous Applications
- Fluorescence Sensing and Magnetic Properties : In coordination chemistry, a compound related to benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone was used to create lanthanide coordination polymers with enhanced luminescence and tunable magnetic properties. These polymers showed potential in sensing and magnetic applications (Feng et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
4-triethylsilyl-3-thia-9,16-diazapentacyclo[9.6.2.02,6.07,19.014,18]nonadeca-1,4,6,11(19),12,14(18)-hexaene-8,10,15,17-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4SSi/c1-4-30(5-2,6-3)13-9-12-16-14-10(19(25)23-21(16)27)7-8-11-15(14)17(18(12)29-13)22(28)24-20(11)26/h7-9H,4-6H2,1-3H3,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHUDQVZCPWWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC2=C3C4=C(C=CC5=C4C(=C2S1)C(=O)NC5=O)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)


![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)


![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)

